molecular formula C14H22O2 B1329516 4,6-Di-tert-butylresorcinol CAS No. 5374-06-1

4,6-Di-tert-butylresorcinol

Cat. No.: B1329516
CAS No.: 5374-06-1
M. Wt: 222.32 g/mol
InChI Key: KJFMXIXXYWHFAN-UHFFFAOYSA-N
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Description

4,6-Di-tert-butylresorcinol: is an organic compound with the molecular formula C14H22O2. It is a derivative of resorcinol, where two tert-butyl groups are substituted at the 4 and 6 positions of the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Scientific Research Applications

4,6-Di-tert-butylresorcinol has several scientific research applications:

    Chemistry: It is used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: It is studied for its potential antioxidant properties in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications due to its antioxidant properties.

    Industry: It is used as a stabilizer in the production of plastics and rubber.

Mechanism of Action

While the exact mechanism of action of 4,6-Di-tert-butylresorcinol is not explicitly mentioned in the retrieved papers, it’s known that sterically hindered polyphenols like this compound are well-known free radical scavengers .

Safety and Hazards

4,6-Di-tert-butylresorcinol is light-sensitive and should be stored away from light . It may cause skin irritation, serious eye irritation, and long-lasting harmful effects to aquatic life . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding release to the environment .

Future Directions

While specific future directions for the study of 4,6-Di-tert-butylresorcinol were not found in the retrieved papers, the compound’s potential as a free radical scavenger suggests it could be further explored in the context of antioxidant research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Di-tert-butylresorcinol can be synthesized through the alkylation of resorcinol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of heteropolyacid-based catalysts has been explored to improve selectivity and reduce by-products .

Chemical Reactions Analysis

Types of Reactions: 4,6-Di-tert-butylresorcinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Comparison with Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol (BHT): Another antioxidant used in food and industrial applications.

    4-tert-butylresorcinol: A mono-substituted derivative with similar antioxidant properties.

Comparison:

Properties

IUPAC Name

4,6-ditert-butylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,15-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFMXIXXYWHFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063818
Record name 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)-
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Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5374-06-1
Record name 4,6-Di-tert-butylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5374-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Di-tert-butylresorcinol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)-
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Record name 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-di-tert-butylresorcinol
Source European Chemicals Agency (ECHA)
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Record name 4,6-DI-TERT-BUTYLRESORCINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4,6-di-tert-butylresorcinol influence its antioxidant properties?

A1: this compound exhibits significantly stronger antioxidant activity compared to unsubstituted resorcinol. [] This enhanced activity can be attributed to the presence of the two tert-butyl groups at the 4 and 6 positions of the resorcinol ring. These bulky substituents likely provide steric hindrance, protecting the phenolic hydroxyl groups from participating in reactions that could lead to the formation of pro-oxidant species. Additionally, the electron-donating nature of the tert-butyl groups can increase the electron density of the aromatic ring, further stabilizing phenoxyl radicals formed during the antioxidant mechanism.

Q2: What are the challenges in synthesizing mesoporous alumina nanoparticles (MAN) for catalytic applications, and how can this compound be involved?

A2: One significant challenge in synthesizing MAN is controlling particle size and preventing agglomeration. [] Conventional methods often lead to large particles with low surface area, limiting their catalytic efficiency. Research has shown that using organic templates during synthesis can help control particle size and morphology. Additionally, incorporating Brønsted acid precursors, such as sulfuric acid, into the MAN structure can enhance their acidity and catalytic activity.

Q3: Can zeolites be used as catalysts for synthesizing this compound?

A3: Yes, zeolites, particularly modified zeolite beta, have shown promise as catalysts for the Friedel-Crafts alkylation of resorcinol, leading to the formation of this compound. [] Research has demonstrated that modifying zeolite beta by adjusting the SiO2/Al2O3 ratio and incorporating niobium oxide can significantly influence its acidity and, consequently, its catalytic activity and selectivity for this compound.

Q4: How does copper(II) mediate the oxidation of this compound?

A4: While copper(II)-mediated oxidation of phenols typically results in oxidative coupling, this compound undergoes direct oxygenation in the presence of copper(II). [] This unique reactivity is attributed to the tert-butyl substituents, which influence the electronic properties and reactivity of the resorcinol ring. The proposed mechanism involves the formation of a copper(II)-resorcinolate complex, which exists in equilibrium with a charge-transfer radical form. This radical species then reacts regioselectively with molecular oxygen, leading to oxygenation at the activated positions of the resorcinol ring.

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